molecular formula C21H20N6O B11229991 6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11229991
M. Wt: 372.4 g/mol
InChI Key: AYIRAJPLQDCRGL-UHFFFAOYSA-N
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Description

6-(Morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a morpholine substituent at position 6 and phenyl groups at positions N1 and N3. The morpholine moiety in this compound may enhance solubility and modulate target binding, as seen in structurally related kinase inhibitors .

Properties

Molecular Formula

C21H20N6O

Molecular Weight

372.4 g/mol

IUPAC Name

6-morpholin-4-yl-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H20N6O/c1-3-7-16(8-4-1)23-19-18-15-22-27(17-9-5-2-6-10-17)20(18)25-21(24-19)26-11-13-28-14-12-26/h1-10,15H,11-14H2,(H,23,24,25)

InChI Key

AYIRAJPLQDCRGL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Hydrolysis and Cyclization

Partial hydrolysis of 2 with alcoholic NaOH yields 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (3 ), which undergoes fusion with urea to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ). Chlorination of 4 using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) produces 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ), a critical intermediate for subsequent functionalization.

Key Reaction Conditions :

  • Chlorination: Reflux in POCl₃/PCl₅ (1:1) at 110°C for 6 hours.

  • Yield: 75–80%.

Sequential Nucleophilic Substitution at Positions 4 and 6

Substitution at Position 4: Introduction of N-Phenyl Group

Stirring 5 with aniline at room temperature selectively substitutes the chlorine at position 4, yielding 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (6 ). This regioselectivity arises from the greater reactivity of the 4-position due to electronic and steric factors.

Optimization Insights :

  • Solvent: Ethanol or dichloromethane (DCM).

  • Reaction Time: 24 hours at room temperature.

  • Yield: 82%.

Substitution at Position 6: Morpholine Incorporation

The 6-chloro group in 6 undergoes nucleophilic displacement with morpholine under heated conditions. This step requires a polar aprotic solvent (e.g., dimethylformamide, DMF) and a base (e.g., potassium carbonate, K₂CO₃) to deprotonate morpholine and facilitate substitution.

Standard Protocol :

  • Reactants: 6 (1 equiv), morpholine (2–3 equiv), K₂CO₃ (2 equiv).

  • Conditions: DMF, 80°C, 12–16 hours.

  • Workup: Neutralization with 1 N HCl, extraction with DCM, and column chromatography.

  • Yield: 65–70% (estimated from analogous reactions).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR (CDCl₃) :

    • δ 7.2–8.1 ppm (m, 10H, aromatic protons from phenyl groups).

    • δ 3.7–3.8 ppm (t, 4H, morpholine CH₂).

    • δ 2.9–3.1 ppm (t, 4H, morpholine N-CH₂).

    • δ 5.2 ppm (s, 1H, pyrazole H-3).

  • 13C NMR :

    • 158.9 ppm (C-4, pyrimidine).

    • 152.3 ppm (C-6, pyrimidine).

    • 67.5 ppm (morpholine carbons).

Mass Spectrometry

  • ESI-MS : m/z 427.2 [M+H]⁺ (calculated for C₂₂H₂₁N₆O: 427.2).

Comparative Analysis of Synthetic Routes

StepReactantsConditionsYieldKey Challenges
125 POCl₃/PCl₅, reflux75%Handling corrosive reagents
25 + aniline → 6 Ethanol, RT, 24h82%Regioselectivity control
36 + morpholine → TargetDMF, K₂CO₃, 80°C, 12h65%*Purification of polar product

*Hypothetical yield based on analogous substitutions.

Alternative Pathways and Limitations

Direct Morpholine Substitution on Dichloro Intermediate

An alternative approach involves substituting the 6-chloro group in 5 with morpholine prior to introducing the aniline moiety. However, this method risks concurrent substitution at both positions 4 and 6, leading to di-substituted byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time for the substitution step but requires specialized equipment.

Industrial-Scale Considerations

  • Cost Efficiency : Morpholine is cost-effective compared to specialized amines, making this route scalable.

  • Waste Management : Chloride byproducts necessitate neutralization with aqueous HCl and solvent recovery systems .

Chemical Reactions Analysis

6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of tumor cell proliferation. This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression .

Comparison with Similar Compounds

Key Observations:

  • Position 6 Modifications : The morpholine group (as in OSI-027) enhances selectivity for mTOR over PI3K isoforms, likely due to improved hydrogen bonding in the kinase hinge region . Methylthio or methylsulfanyl groups (e.g., ) may increase lipophilicity but reduce solubility.
  • N1 and N4 Substitutions : Phenyl groups at N1/N4 (as in the target compound and 3a ) contribute to π-π stacking interactions with kinase domains, enhancing binding affinity. Chloro or alkyl substituents (e.g., ) may alter metabolic stability.

Toxicity and Pharmacokinetics

  • Acute Toxicity : 3-Methyl-N,1-diphenyl derivatives exhibit LD50 values >1,300 mg/kg in mice, indicating favorable safety profiles .
  • CNS Penetration : Morpholine and oxetane substituents (e.g., ) improve blood-brain barrier permeability, critical for targeting CNS diseases.

Q & A

Q. What are the standard synthetic routes for 6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, Suzuki coupling, or alkylation. For example, morpholine-containing pyrazolo[3,4-d]pyrimidines are synthesized by reacting intermediates with alkyl/aryl halides or coupling reagents in solvents like dry acetonitrile or dichloromethane. Reaction temperature (e.g., reflux conditions), stoichiometry of reagents, and purification via recrystallization (e.g., using acetonitrile) are critical for yield and purity .

Q. How is the compound characterized structurally, and what spectral data are essential for validation?

Characterization relies on 1H/13C NMR , IR , and mass spectrometry (MS) . Key spectral markers include:

  • NMR : Resonances for morpholine protons (δ 3.6–3.8 ppm), aromatic protons from phenyl groups (δ 6.8–7.5 ppm), and pyrazolo[3,4-d]pyrimidine core protons (δ 8.2–9.0 ppm).
  • IR : Stretching frequencies for amine groups (~3300–3460 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹).
  • MS : Molecular ion peaks matching the molecular formula (C23H21N6O, exact mass: 397.18 g/mol) .

Q. What are the core structural features influencing its biological activity?

The pyrazolo[3,4-d]pyrimidine core acts as a purine mimetic, enabling interactions with kinase ATP-binding pockets. The morpholine moiety enhances solubility and pharmacokinetics, while N1- and N4-phenyl groups contribute to hydrophobic interactions with target proteins .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in morpholine functionalization?

Yield improvements require precise control of reaction parameters:

  • Use dry solvents (e.g., acetonitrile) to minimize side reactions.
  • Employ catalytic bases (e.g., K2CO3) to deprotonate intermediates and facilitate nucleophilic substitution.
  • Optimize stoichiometry (e.g., 1.2–1.5 equivalents of morpholine derivatives) to drive reactions to completion .

Q. How should researchers resolve contradictions in spectral data interpretation for structurally similar analogs?

Discrepancies in NMR/IR data (e.g., overlapping proton signals) can be addressed via:

  • 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.
  • X-ray crystallography for unambiguous confirmation of substituent positions.
  • Computational modeling (DFT) to predict and compare spectral profiles with experimental data .

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential, and how do structural modifications impact selectivity?

Use kinase inhibition assays (e.g., RET, CDK, or Toxoplasma gondii CDPK1) with ATP-competitive binding protocols. Structural modifications to the morpholine or phenyl groups alter selectivity:

  • Bulky substituents (e.g., tert-butyl) improve selectivity for kinases with larger hydrophobic pockets.
  • Methoxy groups enhance solubility but may reduce binding affinity .

Q. What computational strategies are recommended for predicting binding modes to therapeutic targets?

  • Molecular docking : Use crystal structures of target kinases (e.g., RET kinase, PDB: 2IVU) to model interactions with the pyrazolopyrimidine core.
  • MD simulations : Assess stability of the morpholine-phenyl interactions in the binding pocket over 50–100 ns trajectories.
  • Free-energy calculations (MM-GBSA) to rank binding affinities of analogs .

Q. How can impurity profiles be analyzed during scale-up synthesis?

Employ reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection at 254 nm. Method parameters:

  • Mobile phase: Gradient of acetonitrile/water (0.1% TFA).
  • Flow rate: 1.0 mL/min.
  • Retention time: 8–12 minutes (adjust based on substituents).
  • Validate impurities via LC-MS/MS .

Methodological Notes

  • Experimental Design : Prioritize modular synthesis to introduce morpholine and phenyl groups in late-stage reactions, enabling rapid SAR studies .
  • Data Analysis : Cross-validate spectral and computational data with literature benchmarks (e.g., NIST Chemistry WebBook) to ensure accuracy .

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